molecular formula C24H27NS B3302539 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- CAS No. 917561-51-4

9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-

Cat. No.: B3302539
CAS No.: 917561-51-4
M. Wt: 361.5 g/mol
InChI Key: STGAMMRSOJYVCN-UHFFFAOYSA-N
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Description

Historical Context of Carbazole (B46965) and Thiophene (B33073) Derivatives in Academic Research

The academic journeys of carbazole and thiophene, the two core heterocyclic components of the title compound, have been long and significant, originating in the late 19th century.

Carbazole , a tricyclic aromatic heterocycle containing a nitrogen atom, was first isolated from coal tar in 1872. derpharmachemica.com Its unique electronic structure and physicochemical properties have made it a foundational scaffold in various fields. nih.gov Early research focused on its isolation and basic reactivity. A key synthetic milestone was the Graebe-Ullmann reaction, developed in 1896, which provided a method for synthesizing carbazole derivatives from aminodiphenylamine. Over the decades, research has expanded to explore its derivatives for applications ranging from pharmaceuticals to plastics and dyes. In more recent times, the focus has shifted towards its excellent hole-transporting and luminescent properties, making it a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) and photorefractive applications. nih.govnih.gov

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. It was famously discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. Its structural similarity to benzene, in terms of aromaticity and reactivity, led to extensive investigation of its chemistry. Initially, research centered on understanding its substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The versatility of thiophene chemistry has allowed for the synthesis of a vast array of derivatives. mdpi.com In the latter half of the 20th century, the discovery of conductive polymers, particularly polythiophenes, marked a paradigm shift. This led to a surge in research on thiophene-based materials for electronic and optoelectronic applications, including organic field-effect transistors (OFETs), solar cells, and sensors. rsc.org

Significance of Conjugated Carbazole-Thiophene Systems in Chemical Science

The combination of carbazole and thiophene units into a single molecular framework creates a conjugated system with unique and highly tunable electronic and photophysical properties. These systems are significant as they synergistically combine the advantageous characteristics of both heterocycles. Carbazole acts as a strong electron-donating (donor) unit with excellent hole-transport capabilities, while thiophene can serve as a versatile π-conjugated spacer or linker, and its derivatives can also act as donor or acceptor units. researchgate.netmdpi.com

The primary significance of these conjugated systems lies in their application in organic electronics. The ability to tailor the molecular structure allows for precise control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control is crucial for designing efficient materials for:

Organic Photovoltaics (OPVs): Carbazole-thiophene copolymers are designed as donor materials in the active layer of solar cells. The broad absorption spectra and suitable energy levels of these materials facilitate efficient light harvesting and charge separation. researchgate.netacs.org

Organic Light-Emitting Diodes (OLEDs): The excellent fluorescence properties of some carbazole-thiophene derivatives make them suitable as emitting layers or host materials in OLEDs. nih.gov The high thermal stability of the carbazole unit contributes to the durability of these devices.

Organic Field-Effect Transistors (OFETs): The good charge carrier mobility of polymers and small molecules based on carbazole and thiophene makes them promising candidates for the semiconductor layer in OFETs.

The linkage of these two moieties often results in donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures, which can exhibit strong intramolecular charge transfer (ICT), a property that is highly desirable for nonlinear optical materials and photovoltaic applications. mdpi.com

Overview of Research Trajectories Relevant to 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-

While specific research focusing exclusively on 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- is not extensively documented in publicly available literature, its structure points to clear and significant research trajectories based on the established chemistry of its components. The molecule can be viewed as a monomer or a building block for more complex functional materials.

Synthetic Trajectories: The synthesis of this compound would likely involve modern cross-coupling reactions, which are the cornerstone for constructing such bi-aryl systems. The most probable synthetic routes would be the Suzuki-Miyaura or Stille coupling reactions. These methods are widely used to form carbon-carbon bonds between aromatic rings.

Suzuki-Miyaura Coupling: This reaction would likely involve the coupling of 9-ethyl-3-boronic acid carbazole (or its pinacol (B44631) ester derivative) with a halogenated 3-hexylthiophene (B156222), such as 2-bromo-3-hexylthiophene (B1249596). mdpi.comsemanticscholar.orgnih.gov Alternatively, a 3-bromo-9-ethylcarbazole (B1268536) could be reacted with a 3-hexyl-2-thienylboronic acid. mdpi.com This method is favored for its mild reaction conditions and the commercial availability of the necessary palladium catalysts and reagents.

Stille Coupling: This would involve the reaction of a stannylated derivative of one of the heterocycles (e.g., 9-ethyl-3-(trimethylstannyl)carbazole) with a halogenated version of the other. While effective, the toxicity of organotin compounds makes this a less favored route in modern green chemistry contexts. rsc.orgacs.org

The table below summarizes plausible precursors for the synthesis via Suzuki-Miyaura coupling.

Reactant A (Carbazole Derivative)Reactant B (Thiophene Derivative)Catalyst System (Example)
9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole2-Bromo-3-hexylthiophenePd(PPh₃)₄ / Base (e.g., K₂CO₃)
3-Bromo-9-ethyl-9H-carbazole2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(OAc)₂ / Ligand (e.g., Xantphos) / Base

Application-Oriented Research: The structure of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- suggests its primary relevance is as a monomer for the synthesis of conjugated polymers.

Electropolymerization: The presence of a reactive position on the thiophene ring (position 5) would allow for electropolymerization, creating a polymer with a polythiophene backbone and pendant 9-ethylcarbazole (B1664220) units. Such polymers are investigated for their electrochromic and conductive properties.

Polycondensation: The molecule could be further functionalized with leaving groups (like bromine) on both the carbazole and thiophene rings to be used in transition metal-catalyzed polycondensation reactions (e.g., Suzuki or Stille polycondensation) to create well-defined alternating copolymers. These polymers would be prime candidates for active layer materials in organic solar cells and field-effect transistors. The ethyl and hexyl side chains are incorporated to ensure solubility of the resulting polymer in common organic solvents, which is essential for solution-based device fabrication.

Research on this molecule would likely involve detailed characterization of its photophysical (UV-Vis absorption, fluorescence) and electrochemical (cyclic voltammetry) properties to determine its HOMO/LUMO energy levels and bandgap, which are critical indicators of its potential performance in electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-3-(3-hexylthiophen-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NS/c1-3-5-6-7-10-18-15-16-26-24(18)19-13-14-23-21(17-19)20-11-8-9-12-22(20)25(23)4-2/h8-9,11-17H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGAMMRSOJYVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731864
Record name 9-Ethyl-3-(3-hexylthiophen-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917561-51-4
Record name 9-Ethyl-3-(3-hexylthiophen-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis of 9h Carbazole, 9 Ethyl 3 3 Hexyl 2 Thienyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Connectivity

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons on the carbazole (B46965) and thiophene (B33073) rings, as well as the aliphatic protons of the ethyl and hexyl substituents. The aromatic region (typically 7.0-8.5 ppm) would show a complex pattern of doublets and triplets corresponding to the protons on the carbazole and a singlet for the proton on the thiophene ring. The aliphatic region would feature a quartet and a triplet for the N-ethyl group and a series of multiplets and a terminal triplet for the 3-hexyl group. For a structurally similar compound, 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- uobaghdad.edu.iqrsc.orgrsc.orgthiadiazolo[3,4-d]pyridazine, the carbazole protons appear in the range of 7.08-8.16 ppm, and the alkyl chain protons are observed between 0.75-4.02 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The aromatic region (108-152 ppm) would display signals for the twelve carbons of the carbazole ring and the four carbons of the thiophene ring. The signals for the ethyl and hexyl chains would appear in the upfield aliphatic region (14-44 ppm). In related 9-hexyl-9H-carbazole derivatives, the carbons of the carbazole ring typically resonate between 108.9 and 140.7 ppm, while the hexyl chain carbons appear between 14.0 and 43.1 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Carbazole Aromatic~7.2 - 8.2m~108 - 141
Thiophene Aromatic~7.0 - 7.2s~122 - 141
N-CH₂ (Ethyl)~4.3 - 4.5q~37 - 39
N-CH₂-CH₃ (Ethyl)~1.4 - 1.6t~13 - 15
Th-CH₂ (Hexyl)~2.7 - 2.9t~30 - 32
Hexyl Chain~1.2 - 1.8m~14 - 32

While 1D NMR provides primary assignments, 2D NMR techniques are crucial for unambiguously confirming the complex structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to confirm the connectivity within the ethyl group (correlation between the CH₂ and CH₃ protons) and the hexyl group (correlations between adjacent methylene (B1212753) groups). It would also map the relationships between adjacent protons on the carbazole rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is essential for assigning the carbon signals corresponding to each protonated carbon atom in the molecule, linking the ¹H and ¹³C assignments definitively.

Correlations between the protons of the N-ethyl group and the adjacent carbazole carbons (C-4a, C-4b), confirming the N-alkylation.

Correlations between the protons on the hexyl chain and the thiophene ring carbons, confirming the position of the hexyl group.

The crucial correlation between the carbazole H-4 proton and the thiophene C-2 carbon, and/or the thiophene H-5 proton and the carbazole C-3 carbon, which unambiguously establishes the linkage point between the two heterocyclic systems.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most precise and detailed model of a molecule's structure in the solid state, including bond lengths, bond angles, and intermolecular packing arrangements. mdpi.com While a crystal structure for the exact title compound is not publicly available, analysis of closely related structures provides significant insight.

The key geometric parameter in carbazole-thiophene systems is the dihedral angle between the planes of the two aromatic rings. This angle dictates the degree of π-conjugation across the molecule. In related structures, this linkage is not typically coplanar due to steric hindrance between the hydrogen atoms on the respective rings. The resulting twist influences the electronic properties of the molecule. The C-C single bond connecting the carbazole C-3 and thiophene C-2 positions is expected to have a bond length of approximately 1.47-1.49 Å, which is typical for a bond between two sp²-hybridized carbon atoms. The geometry of the 9-ethylcarbazole (B1664220) moiety itself is known to be nearly planar. nih.govresearchgate.net

The packing of molecules in a crystal lattice is governed by non-covalent intermolecular interactions. mdpi.com For carbazole-based systems, several types of interactions are significant:

π–π Stacking: The planar carbazole units are prone to π–π stacking interactions, which are a major force in the crystal packing of many aromatic compounds. In the crystal structure of a related 9-hexyl-carbazole derivative, π–π stacking between carbazole ring systems of adjacent molecules leads to the formation of supramolecular chains with centroid-to-centroid distances of approximately 3.87 Å and 3.93 Å. nih.gov

C-H···π Interactions: Weak hydrogen bonds between C-H groups (from the alkyl chains or the aromatic rings) and the π-electron clouds of the carbazole or thiophene rings can also contribute to the stability of the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

For 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, with the chemical formula C₂₆H₃₁NS, the exact monoisotopic mass is 389.2228 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z value corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways of carbazole and thiophene derivatives are well-understood. researchgate.netnih.gov

Key expected fragmentation pathways include:

Loss of the Ethyl Group: Cleavage of the N-CH₂ bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at [M - 29]⁺.

Benzylic-type Cleavage: Loss of a methyl group from the N-ethyl substituent via McLafferty rearrangement or direct cleavage can produce a fragment at [M - 15]⁺.

Fragmentation of the Hexyl Chain: The hexyl chain can undergo characteristic fragmentation, such as the loss of a propyl radical (•C₃H₇) or a butyl radical (•C₄H₉), leading to peaks at [M - 43]⁺ and [M - 57]⁺, respectively. The most prominent fragmentation of the alkyl chain is often cleavage at the benzylic-like position, leading to a significant [M - 71]⁺ peak corresponding to the loss of a pentyl radical.

Cleavage of the Heterocyclic Linkage: The bond between the carbazole and thiophene rings can cleave, leading to fragments corresponding to the individual heterocyclic cations.

Table 2: Predicted Mass Spectrometry Fragmentation for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-
m/z ValueProposed Fragment IdentityDescription
389.22[C₂₆H₃₁NS]⁺•Molecular Ion [M]⁺•
374.19[M - CH₃]⁺Loss of a methyl radical from the ethyl group
360.21[M - C₂H₅]⁺Loss of an ethyl radical
318.16[M - C₅H₁₁]⁺Loss of a pentyl radical from the hexyl chain

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex organic molecules by identifying their constituent functional groups and probing the molecular bonding environment. For a molecule such as 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, IR and Raman spectroscopy provide a detailed vibrational fingerprint, enabling the confirmation of its structural integrity and offering insights into the electronic and conformational characteristics arising from the linkage of the carbazole and thiophene heterocyclic systems.

The vibrational spectrum of this compound can be systematically analyzed by dissecting the molecule into its primary structural components: the 9-ethyl-9H-carbazole unit, the 3-hexyl-2-thienyl substituent, and the associated alkyl (ethyl and hexyl) chains. Each of these components exhibits characteristic vibrational modes.

Analysis of the Carbazole Moiety: The vibrational modes of the carbazole ring system are well-characterized. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The FTIR spectra of carbazole derivatives show characteristic C-N stretching frequencies. researchgate.net For instance, in carbazole, the C-N stretching is found around 1450 cm⁻¹, with an N-C aromatic stretching frequency observed at 1327 cm⁻¹. researchgate.net The substitution of an ethyl group at the nitrogen atom (N-9 position) introduces aliphatic C-H stretching and bending vibrations, which are expected in the 2977-2850 cm⁻¹ and 1460-1375 cm⁻¹ regions, respectively. clockss.org Ring stretching and deformation vibrations of the fused aromatic system give rise to a series of sharp bands in the 1600-1400 cm⁻¹ range.

Analysis of the Thiophene Moiety: The 3-hexyl-2-thienyl group contributes its own distinct set of vibrational signatures. The C-H stretching vibration of the thiophene ring typically appears around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the aromatic thiophene ring are expected in the 1530-1410 cm⁻¹ region. iosrjournals.orgresearchgate.net The presence and position of these bands are sensitive to the substitution pattern. The C-S stretching modes of the thiophene ring are generally found between 850 and 600 cm⁻¹. iosrjournals.org The hexyl substituent introduces strong aliphatic C-H stretching bands between 2960 cm⁻¹ and 2850 cm⁻¹, which often overlap with those from the ethyl group on the carbazole nitrogen. The deformation bands for the hexyl chain's CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range.

Combined Structural Insights: The complete vibrational spectrum of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- represents a superposition of the modes from each of its constituent parts. The coupling between the carbazole and thiophene rings via a C-C single bond can lead to subtle shifts in the vibrational frequencies of both ring systems compared to their isolated, substituted analogues. These shifts can provide information about the degree of π-conjugation and electronic communication between the two aromatic moieties.

Femtosecond stimulated Raman spectroscopy (FSRS) on similar conjugated polymer systems, like poly(3-hexylthiophene), has shown that vibrational spectra, particularly in the C=C stretching region, are sensitive to electronic structure and morphology. nih.gov While not a standard identification technique, this highlights how Raman spectroscopy can probe the electronic nature of the molecule.

The following tables summarize the expected characteristic vibrational frequencies based on data from related compounds.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
~3100 - 3050Medium-WeakAromatic C-H StretchingCarbazole & Thiophene Rings
~2960 - 2920StrongAsymmetric C-H Stretching (CH₂, CH₃)Ethyl & Hexyl Chains
~2870 - 2850StrongSymmetric C-H Stretching (CH₂, CH₃)Ethyl & Hexyl Chains
~1600 - 1450Strong-MediumAromatic C=C Ring StretchingCarbazole & Thiophene Rings
~1470 - 1450MediumAsymmetric C-H Bending (CH₂, CH₃)Ethyl & Hexyl Chains
~1375MediumSymmetric C-H Bending (CH₃)Ethyl & Hexyl Chains
~1330MediumAromatic C-N StretchingCarbazole Moiety
~1250 - 1050MediumC-H In-plane BendingThiophene Ring
~850 - 650Medium-StrongC-H Out-of-plane BendingCarbazole & Thiophene Rings
~750 - 650Medium-WeakC-S StretchingThiophene Ring

Table 2: Predicted Raman Vibrational Frequencies for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
~3100 - 3050MediumAromatic C-H StretchingCarbazole & Thiophene Rings
~2960 - 2850StrongAliphatic C-H StretchingEthyl & Hexyl Chains
~1610StrongAromatic Ring StretchingCarbazole Ring
~1530MediumC=C StretchingThiophene Ring
~1450Very StrongC=C Symmetric StretchingThiophene Ring
~1380StrongC-C StretchingThiophene Ring
~1230MediumRing DeformationCarbazole Ring
~1100 - 1000MediumC-H In-plane BendingThiophene & Carbazole Rings
~700 - 600MediumC-S-C DeformationThiophene Ring

Computational and Theoretical Investigations of 9h Carbazole, 9 Ethyl 3 3 Hexyl 2 Thienyl

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, providing fundamental insights into the behavior of materials like 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-.

Analysis of Molecular Orbitals and Energy Levels (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties, such as its ability to donate or accept electrons. For donor-acceptor molecules like the subject compound, the HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is centered on the electron-accepting thiophene (B33073) unit.

The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for optoelectronic applications. A smaller energy gap generally corresponds to absorption at longer wavelengths. For similar carbazole-thiophene derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have shown HOMO levels in the range of -5.0 to -5.5 eV and LUMO levels around -2.0 to -2.5 eV. This results in an energy gap that is typically between 2.5 and 3.0 eV.

Table 1: Predicted Frontier Molecular Orbital Energies for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-

Molecular Orbital Predicted Energy Range (eV) Primary Localization
HOMO -5.0 to -5.5 Carbazole Moiety
LUMO -2.0 to -2.5 Thiophene Moiety

Optimized Molecular Geometries and Conformational Preferences

DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule. The dihedral angle between the carbazole and thiophene rings is a key geometric parameter. A smaller dihedral angle indicates a more planar structure, which typically enhances π-electron delocalization and improves charge transport properties. For 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, steric hindrance between the two aromatic systems, as well as the influence of the ethyl and hexyl substituents, will determine the preferred conformation. It is anticipated that the molecule will adopt a twisted conformation to minimize steric strain, with a calculated dihedral angle likely in the range of 20-40 degrees.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It allows for the prediction of absorption and emission spectra. For a molecule like 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, TD-DFT calculations would likely predict strong absorption in the UV-visible region, corresponding to the HOMO-LUMO transition. This transition is characterized as a π-π* charge transfer from the electron-rich carbazole to the thiophene unit. The results of TD-DFT are crucial for designing materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations would reveal how the flexible ethyl and hexyl chains move and how the dihedral angle between the carbazole and thiophene rings fluctuates at different temperatures. This information is vital for understanding how the molecular conformation changes in solid-state films, which can significantly impact the material's charge transport and photophysical properties.

Quantum Chemical Modeling of Intra- and Intermolecular Interactions

Quantum chemical methods can be used to model the non-covalent interactions that govern how molecules of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- interact with each other and with other molecules. Intramolecular interactions, such as hydrogen bonding or steric repulsion, will influence the molecule's conformation. Intermolecular interactions, including π-π stacking between aromatic rings and van der Waals forces between the alkyl chains, are critical for determining the packing of molecules in the solid state. These packing arrangements directly affect the bulk material's electronic properties, such as charge mobility.

Theoretical Prediction of Reactivity and Reaction Pathways

The reactivity of conjugated organic molecules like 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- is largely governed by the distribution of electron density and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a crucial indicator of the molecule's stability and reactivity. A smaller band gap generally implies higher reactivity.

Computational studies on various carbazole-thiophene derivatives reveal that modifications to the molecular structure, such as the nature and position of substituent groups, can significantly influence these electronic properties.

Theoretical calculations on a range of carbazole-thiophene compounds demonstrate that the introduction of different functional groups can tune the electronic properties and, consequently, the reactivity of the molecule. For instance, the linkage position between the carbazole and thiophene units, as well as the presence of electron-donating or electron-withdrawing groups, can alter the HOMO and LUMO energy levels.

In the case of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, the ethyl group at the 9-position of the carbazole is an electron-donating group, which tends to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. The hexyl group on the thiophene ring also has electron-donating properties. The position of the thiophene group at the 3-position of the carbazole is known to affect the electronic communication between the two aromatic systems.

Studies on similar structures have shown that connecting thiophene at the 3,6-positions of the carbazole can lead to a significant reduction in the band gap, thereby increasing the reactivity of the molecule. um.edu.my While the subject compound has a single thienyl substituent, this principle highlights the importance of the substitution pattern in determining the electronic properties.

Based on the general understanding of the electronic properties of carbazole and thiophene derivatives, several reaction pathways can be predicted for 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-. The electron-rich nature of both the carbazole and thiophene rings suggests that the molecule will be reactive towards electrophiles.

Electrophilic Aromatic Substitution: The most probable reaction pathway is electrophilic aromatic substitution. The positions most susceptible to electrophilic attack can be predicted by calculating the electron density at various points on the aromatic rings. In carbazole derivatives, the 3, 6, and 1, 8 positions are generally the most electron-rich. The presence of the thienyl group at the 3-position would likely direct further substitution to the 6-position of the carbazole ring. The thiophene ring itself is also susceptible to electrophilic attack, typically at the position adjacent to the existing substituent.

Oxidation: The relatively high HOMO energy level, enhanced by the electron-donating alkyl groups, suggests that the molecule could be prone to oxidation. Electrochemical studies on similar carbazole-thiophene derivatives have shown that they can undergo reversible oxidation processes, indicating the formation of stable radical cations.

Coupling Reactions: The molecule could also participate in various cross-coupling reactions, such as Suzuki or Stille couplings, if appropriate functional groups (e.g., halogens) were introduced onto the aromatic rings. These reactions are commonly used to synthesize larger conjugated systems.

To illustrate the effect of structural modifications on the electronic properties and reactivity of carbazole-thiophene systems, the following table presents data from computational studies on related molecules. It is important to note that these values are for analogous compounds and are intended to provide a general understanding of the structure-property relationships in this class of molecules.

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE) (eV)Computational Method
Carbazole-Thiophene Dimer (P1)-5.12-1.983.14DFT/B3LYP/6-31G(d)
Carbazole-Thiophene Dimer (P4)-5.20-2.053.15DFT/B3LYP/6-31G(d)
Carbazole-Thiophene Dimer (P7)-5.35-2.323.03DFT/B3LYP/6-31G(d)

Data sourced from a study on a series of carbazole-thiophene dimers and is intended for illustrative purposes. um.edu.my

The data in the table shows that even subtle changes in the structure of carbazole-thiophene derivatives can lead to variations in their HOMO, LUMO, and band gap energies, which in turn would affect their reactivity. For 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, it is expected that the combination of the ethyl and hexyl substituents would result in a relatively high HOMO energy and a moderate band gap, making it a reactive molecule, particularly towards electrophiles.

Derivatization Chemistry and Analog Synthesis Based on the 9h Carbazole, 9 Ethyl 3 3 Hexyl 2 Thienyl Scaffold

Systematic Modification of the Thiophene (B33073) Moiety

The thiophene moiety within the 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- structure serves as a key target for chemical modification to modulate the electronic properties of the molecule. The reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, provides a basis for introducing a variety of functional groups and extending its conjugation. nih.gov

Introduction of Additional Substituents on the Thiophene Ring

The introduction of substituents onto the thiophene ring is a primary strategy for altering the electronic nature of the carbazole-thiophene scaffold. Halogenation is a common and effective method for this purpose. For instance, the 5-position of the thienyl group is particularly susceptible to electrophilic substitution. The iodination of thienyl-carbazole derivatives has been successfully achieved using reagents like N-iodosuccinimide (NIS) in acetone (B3395972) or iodine monochloride (ICl) in ethanol. nih.gov These halogenated intermediates, particularly iodo- and bromo-substituted thiophenes, are valuable precursors for subsequent cross-coupling reactions, allowing for the attachment of a wide array of other functional groups.

SubstituentPosition on ThiopheneTypical Reagent(s)Purpose/Effect
Iodo (-I)5-positionN-Iodosuccinimide (NIS)Creates a reactive site for cross-coupling reactions. nih.gov
Bromo (-Br)VariousN-Bromosuccinimide (NBS)Serves as a precursor for coupling reactions.
Fluoro (-F)α, β-positionsSpecialized fluorinating agentsIncreases molecular planarity and rigidity. rsc.org

Strategies for Extending Thiophene Conjugation

Extending the π-conjugation of the thiophene moiety is critical for red-shifting absorption and emission spectra and improving charge transport properties. A principal method to achieve this is through the synthesis of oligothiophene or polythiophene segments attached to the carbazole (B46965) core. This is commonly accomplished via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which link thiophene units together. For example, a bromo-substituted thienyl-carbazole can be coupled with a thiophene boronic acid or stannane (B1208499) derivative to create a bithiophene-carbazole structure. um.edu.mymdpi.com

Another approach involves the fusion of thiophene rings to create more planar and rigid systems like thienothiophenes. wikipedia.org These fused structures enhance π-electron delocalization along the molecular backbone, which is beneficial for the performance of organic electronic materials. The choice of synthetic route allows for precise control over the length and topology of the conjugated thiophene segment, thereby enabling systematic tuning of the material's optoelectronic properties.

Functionalization of the Carbazole Core for Diverse Architectures

The carbazole core offers multiple sites for functionalization, which can be leveraged to build diverse and complex molecular architectures. acs.org Modifications beyond the N-9 position, particularly at the C-3, C-6, and C-2, C-7 positions, are crucial for influencing the electronic structure and assembly of the molecules.

Investigation of Substituent Effects on the Carbazole Ring (Beyond N-9)

The peripheral carbon positions of the carbazole ring are amenable to a range of substitution reactions. The C-3 and C-6 positions are electronically rich and thus reactive towards electrophiles. Functionalization at these sites significantly impacts the electronic properties. For instance, introducing electron-withdrawing groups like bromo or cyano moieties at the 3,6-positions can increase the oxidation potential and improve the electrolytic stability of the resulting materials. rsc.orgmdpi.com Conversely, attaching electron-donating groups can lower the oxidation potential.

Direct C-H activation and functionalization have emerged as powerful tools for site-selective modification of the carbazole skeleton, allowing for the introduction of alkyl, aryl, and other functional groups at specific positions such as C-1, C-2, and C-4. chim.it These substitutions can induce steric effects that alter molecular packing in the solid state or modify the solubility of the compounds. For example, attaching bulky groups can prevent π-stacking, leading to materials with different optical properties in thin films compared to solution.

SubstituentPosition on CarbazoleSynthetic MethodReported Effect on Properties
Bromo (-Br)3,6-Electrophilic Bromination (NBS)Increases reduction potential. rsc.org
Iodo (-I)3,6-Electrophilic Iodination (ICl)Key intermediate for cross-coupling. nih.gov
Methyl (-CH₃)3,6-Suzuki CouplingIncreases electrolytic stability in polymers. acs.org
Formyl (-CHO)3-Vilsmeier-Haack ReactionIntermediate for further derivatization. nih.gov
Cyano (-CN)3,6-Rosenmund-von Braun ReactionIncreases oxidation potential. mdpi.com

Exploration of Different N-Alkyl Chain Variations

The N-9 position of the carbazole ring is readily functionalized, and variation of the N-alkyl chain is a common strategy to modify the physical properties of the material without drastically altering its core electronic structure. mdpi.com The primary role of the N-alkyl chain is to ensure solubility in common organic solvents, which is essential for solution-based processing of materials.

The length and branching of the alkyl chain can influence the intermolecular interactions and solid-state morphology. For example, long, linear alkyl chains may promote more ordered packing, whereas bulky or branched chains like 2-ethylhexyl can disrupt crystallization and lead to amorphous films. ub.edu The synthesis of these derivatives is typically straightforward, involving the deprotonation of the N-H bond of the carbazole precursor with a base (e.g., KOH, NaH) followed by nucleophilic substitution with an appropriate alkyl halide. mdpi.com This allows for the incorporation of a wide variety of alkyl chains, enabling fine-tuning of solubility, thermal properties, and film-forming capabilities.

Synthetic Strategies for Oligomeric and Polymeric Forms of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- Units

The synthesis of oligomers and polymers from 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- based monomers is essential for their application in electronic devices, where long-range charge transport is required. Several polymerization techniques have been successfully employed. mdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com

Chemical Oxidative Polymerization: This method involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to couple monomer units. researchgate.net The reaction proceeds through the formation of radical cations, which then combine to form new carbon-carbon bonds, typically between the most electron-rich positions of the monomers (e.g., the 5-position of the thiophene ring and the 2- or 7-position of the carbazole). This method is often straightforward and cost-effective but can sometimes lead to defects in the polymer chain and a broad molecular weight distribution.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Stille coupling are among the most powerful and versatile methods for synthesizing well-defined conjugated polymers. mdpi.comacs.org A typical Suzuki polymerization involves the reaction of a dibromo-functionalized monomer with a monomer containing two boronic acid or boronic ester groups in the presence of a palladium catalyst and a base. This approach offers excellent control over the polymer's structure, resulting in high molecular weight polymers with low defect densities.

Electropolymerization: In this technique, a polymer film is grown directly onto an electrode surface by applying an oxidative potential to a solution of the monomer. acs.org The monomer is oxidized to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. Electropolymerization allows for the direct fabrication of thin, electroactive polymer films on conductive substrates, but it can be challenging to scale up and characterize the resulting polymer.

Polymerization MethodTypical Reagents/ConditionsAdvantagesChallenges
Chemical Oxidative PolymerizationFeCl₃, CHCl₃Simple, cost-effective.Lack of structural control, potential for defects. researchgate.net
Suzuki Cross-CouplingPd catalyst, base, dihalo- and diboronic-acid monomersHigh structural control, well-defined polymers. mdpi.comacs.orgRequires multi-step monomer synthesis, catalyst removal.
ElectropolymerizationApplied potential, monomer in electrolyte solutionDirect film formation on electrodes.Difficult to scale up, limited to conductive substrates. acs.org

Homo-Oligomerization and Polymerization Approaches

The creation of homopolymers from the 9-ethyl-3-(3-hexyl-2-thienyl)-9H-carbazole monomer can be achieved through several established methods for conjugated polymer synthesis. These approaches typically involve either oxidative coupling or transition-metal-catalyzed cross-coupling reactions.

Electrochemical Polymerization: This technique is a common method for creating thin films of conjugated polymers directly onto an electrode surface. acs.org For carbazole-thiophene systems, electropolymerization proceeds via the oxidative coupling of monomer radical cations. mdpi.com The coupling process for this specific monomer would likely occur between the unsubstituted C6 position of the carbazole ring and the C5 position of the thiophene ring on an adjacent monomer. The presence of the electron-donating carbazole and thiophene moieties generally results in low oxidation potentials, facilitating polymerization. mdpi.com

Chemical Oxidative Polymerization: This method utilizes chemical oxidants, most commonly iron(III) chloride (FeCl₃), to induce polymerization in solution. This approach allows for the bulk synthesis of the polymer powder, which can then be processed from solution. The mechanism is similar to electrochemical polymerization, involving the formation of radical cations that subsequently couple.

Cross-Coupling Polymerization: For more controlled polymer structures with well-defined linkages, monomers are often pre-functionalized (e.g., with bromine or boronic ester groups) for use in catalytic cross-coupling reactions. Methods like Suzuki-Miyaura or Stille coupling are employed to create specific bonds, such as in the synthesis of various poly(2,7-carbazole) derivatives. nih.gov This would involve synthesizing di-functionalized versions of the monomer, for example, by brominating the C6 position of the carbazole and the C5 position of the thiophene ring, to enable a step-growth polymerization mechanism.

Polymerization MethodDescriptionTypical Reagents/ConditionsResulting Polymer Form
Electrochemical Polymerization Monomer is oxidized at an electrode surface, leading to the deposition of a polymer film.Monomer solution with a supporting electrolyte (e.g., TBABF₄, LiClO₄), potentiostatic or galvanostatic control. acs.orgmdpi.comInsoluble thin film on the electrode.
Chemical Oxidative Polymerization A chemical oxidant is added to a monomer solution to initiate polymerization.Iron(III) chloride (FeCl₃), Chloroform/Nitrobenzene.Soluble or insoluble powder.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between a boronic acid/ester and an organohalide.Dihalogenated monomer, bis(boronic ester) of the monomer, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃). nih.govSoluble powder.

Co-Oligomerization and Co-Polymerization with Diverse Monomers

To fine-tune the optoelectronic properties of the resulting materials, the 9-ethyl-3-(3-hexyl-2-thienyl)-9H-carbazole monomer can be copolymerized with various other π-conjugated units. This approach is widely used to create donor-acceptor (D-A) copolymers, where the carbazole-thiophene unit typically acts as the electron donor. mdpi.com The properties of the resulting copolymer, such as its band gap, absorption spectrum, and charge carrier mobility, can be systematically controlled by the choice of the comonomer. mdpi.com

Common acceptor units for copolymerization with carbazole and thiophene-based donors include benzothiadiazole (BTZ), benzoxadiazole, diketopyrrolopyrrole (DPP), and isoindigo. mdpi.comresearchgate.net The synthesis of these copolymers is almost exclusively performed using transition-metal-catalyzed cross-coupling reactions like Suzuki or Stille polymerization to ensure a well-defined alternating structure. nih.govmdpi.com For instance, a dibrominated derivative of the carbazole-thiophene monomer could be reacted with a diboronic ester derivative of an acceptor monomer, such as 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole, to yield a D-A copolymer.

Comonomer TypeExampleResulting Copolymer ArchitectureTargeted Property Modification
Electron Acceptor 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazoleDonor-Acceptor (D-A)Lowering of the band gap, red-shifted absorption/emission. researchgate.net
Electron Donor 9,9-dioctylfluoreneDonor-Donor (D-D)Blue-shifted emission, high photoluminescence quantum yield. mdpi.com
π-Linker Thiophene, BithiopheneDonor-Linker-DonorExtension of conjugation, improved charge transport. aip.org

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of the 9-ethyl-3-(3-hexyl-2-thienyl)-9H-carbazole scaffold in polymerization is dictated by several key structural features.

Substitution Pattern: The carbazole unit is substituted at the C3 position. For oxidative polymerization, the most reactive site for coupling is the electronically rich C6 position, which is para to the nitrogen atom and sterically accessible. Studies on alternating carbazole-thiophene oligomers show that linking through the 3,6-positions of the carbazole enhances the electron-donating ability of the molecule compared to linking through the 2,7-positions. acs.org The thiophene unit is substituted at C2 by the carbazole and at C3 by the hexyl group, leaving the C5 position as the primary site for polymerization, which is typical for 2,3-disubstituted thiophenes.

Alkyl Substituents: The N-ethyl and 3-hexyl groups are crucial for ensuring the solubility of both the monomer and the resulting polymer in common organic solvents, which is essential for solution-based processing. However, bulky alkyl chains can also introduce steric hindrance that may affect the polymerization process and the final polymer structure. For example, studies on similar carbazole-thiophene systems have shown that bulky alkyl groups can prevent the coupling of radical cations, thereby inhibiting polymer formation under certain electrochemical conditions. mdpi.com The planarity between the carbazole and thiophene units can also be influenced by these substituents, which in turn affects the extent of π-conjugation in the polymer. aip.org

Electronic Properties: The carbazole moiety is a well-known hole-transporting unit, while the thiophene ring is a highly electron-rich heterocycle. The combination of these two units results in a monomer with a low oxidation potential, making it readily susceptible to oxidative polymerization. The strong donor character of the 3,6-linked carbazole-thiophene system makes it an excellent candidate for forming low-bandgap D-A copolymers when paired with a suitable electron acceptor. mdpi.comacs.org

Structural FeatureInfluence on Reactivity and Polymer Properties
Carbazole C3/C6 linkage Enhances the electron-donor character of the monomer; dictates a "zig-zag" polymer backbone. acs.org
Thiophene C2/C5 linkage Standard coupling position for thiophenes, leading to conjugated polymer chains. mdpi.com
N-ethyl group Ensures good solubility; can influence solid-state packing. mdpi.com
Thiophene 3-hexyl group Greatly enhances solubility; may introduce steric hindrance, affecting polymerization efficiency and interchain interactions. mdpi.com

Role of 9h Carbazole, 9 Ethyl 3 3 Hexyl 2 Thienyl As a Molecular Building Block in Conjugated Systems Design

Design Principles for Carbazole-Thiophene Based Conjugated Oligomers

The design of carbazole-thiophene based conjugated oligomers for optoelectronic applications is guided by several key principles aimed at tuning their electronic and photophysical properties. A primary strategy involves the creation of donor-acceptor (D-A) architectures to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In this context, the carbazole (B46965) unit, with its planar structure and electron-donating nitrogen atom, typically serves as the electron donor. rsc.orgrsc.orgtandfonline.com The thiophene (B33073) ring can also act as a donor component. acs.org The selection of the acceptor unit and the length of the π-conjugated system are critical factors in determining the oligomer's properties. rsc.orgrsc.org

Systematic variation of the carbazole-to-acceptor ratio and the length of the linking spacer, such as a phenyl group, allows for fine-tuning of the material's properties. rsc.org For instance, expanding the π-conjugation system is a common method to reduce the HOMO-LUMO energy gap, which can shift the emission of a molecule from the UV to the visible spectrum. rsc.org The connectivity of the carbazole unit also significantly influences the polymer properties, with the 2,7- and 3,6-positions being common linkage points that affect the extent of electron delocalization. mdpi.com

Furthermore, the introduction of specific functional groups can be used to influence the intermolecular interactions and solid-state packing of the oligomers. For example, cyano groups can be introduced to increase the electron-accepting character of a portion of the molecule. mdpi.com The synthesis of a homologous series of oligomers with gradually increasing chain lengths is a valuable approach to establish clear structure-property-performance relationships, providing insights for the design of new materials. mdpi.com

Strategies for Incorporating 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- into Polymeric Architectures

The incorporation of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- into polymeric architectures can be achieved through various synthetic strategies, enabling the development of materials with tailored properties for applications in organic electronics. One common approach is through palladium-catalyzed polycondensation reactions. mdpi.comresearchgate.net This method allows for the synthesis of copolymers by reacting a di-functionalized carbazole-thiophene monomer with a suitable comonomer. For instance, a di-iodinated derivative of the carbazole-thiophene unit could be reacted with a variety of bifunctional comonomers to produce a range of polymers with different electronic properties. mdpi.com

Another strategy involves the synthesis of a monomer containing the 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- moiety, which can then be polymerized. For example, a vinyl group could be introduced onto the carbazole or thiophene ring, creating a monomer suitable for polymerization to form a poly(vinylcarbazole)-type polymer. mdpi.com The synthesis of such monomers often involves multi-step reactions, starting from the basic carbazole and thiophene building blocks. uobaghdad.edu.iqresearchgate.net

Furthermore, the carbazole-thiophene unit can be incorporated as a substituent on a fullerene derivative, such as a fulleropyrrolidine. This is achieved through a 1,3-dipolar cycloaddition reaction of the corresponding carbazole-thiophene aldehyde with C60 or C70 and N-methylglycine. mdpi.com This approach allows for the creation of novel acceptor materials for use in organic solar cells. The solubility and electronic properties of the resulting fulleropyrrolidine are influenced by the carbazole-thiophene substituent. mdpi.com

The choice of polymerization method and the comonomer structure are crucial in determining the final properties of the polymer, including its molecular weight, solubility, and electronic energy levels. mdpi.com For example, the inclusion of an alkyne spacer has been shown to be effective in increasing the molecular weight of carbazole-based polymers. mdpi.com

Theoretical Models for Intermolecular Arrangement and π-π Stacking in Conjugated Materials

Theoretical models are essential for understanding and predicting the intermolecular arrangement and π-π stacking in conjugated materials, which in turn govern their bulk electronic properties. Two primary theoretical approaches are employed: the molecular exciton (B1674681) model and the supermolecular approach. mit.eduresearchgate.net

The molecular exciton model treats the excited states of the individual molecules as unperturbed by intermolecular forces. mit.eduresearchgate.net This model is useful for describing the splitting of excitonic states due to interchain interactions, known as Davydov splitting. mit.eduresearchgate.net The magnitude of this splitting is dependent on the conjugation length and the interchain separation. mit.eduresearchgate.net

The supermolecular approach , in contrast, considers the entire system of interacting molecules as a single entity. mit.eduresearchgate.net This method inherently accounts for charge-transfer excitations between different chains and provides a more complete picture of the electronic structure of the aggregated state. mit.eduresearchgate.net Quantum-chemical techniques, such as time-dependent density functional theory (TD-DFT) and configuration interaction singles (CIS), are used to calculate the excited states of molecular clusters. researchgate.net

Energy decomposition analysis, often performed using symmetry-adapted perturbation theory (SAPT), is another powerful tool. This method breaks down the total intermolecular interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion forces. nih.gov Studies have shown that for π-conjugated charge-transfer complexes, the primary attractive forces are dispersion and electrostatic interactions, while the contribution from charge-transfer interactions can be minimal. nih.gov The highly directional nature of the exchange-repulsion force plays a crucial role in determining the specific intermolecular arrangements. nih.gov

These theoretical models are often complemented by experimental data from techniques like X-ray crystallography to validate the predicted structures. mit.eduresearchgate.net By understanding the fundamental forces driving intermolecular interactions, it is possible to design molecules that self-assemble into well-ordered structures with enhanced charge transport properties.

Influence of Molecular Architecture on Supramolecular Assembly and Packing

The molecular architecture of carbazole-thiophene based compounds has a profound influence on their supramolecular assembly and solid-state packing, which are critical for the performance of organic electronic devices. The planarity of the conjugated backbone is a key factor governing molecular stacking. rsc.org For instance, a planar benzimidazo[1,2-f]phenanthridine moiety has been shown to dominate the molecular stacking in the crystal lattice of related bipolar host materials. rsc.org

The nature and position of substituent groups can significantly impact the intermolecular interactions and the resulting morphology. For example, the aggregation of a carbazole thiophene cyanoacrylate sensitizer (B1316253) was found to be influenced by the solvent composition, with larger aggregates forming in mixtures of THF and water. nih.gov These aggregates led to less efficient sensitization of a ZnO substrate, highlighting the importance of controlling aggregation in device fabrication. nih.gov Alkyl chains, such as the ethyl and hexyl groups in 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, are often incorporated to improve solubility and influence the intermolecular packing. mdpi.com

The interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictates the final supramolecular structure. In some systems, slipped π-π stacking between aromatic rings and C-H···π interactions are the dominant forces in the crystal packing. researchgate.net The specific arrangement of molecules can lead to the formation of different motifs, such as dimers and tetramers, which then pack to form the bulk material. researchgate.net

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring alkylation occurs exclusively at the 9-position requires controlled reaction conditions (e.g., temperature, solvent polarity) .
  • Purification : Removing byproducts from coupling reactions (e.g., tin residues in Stille coupling) often necessitates column chromatography or recrystallization .

How do substituents at the 3- and 6-positions influence the optoelectronic properties of carbazole derivatives?

Advanced Research Focus
Substituents like 3-hexyl-2-thienyl and alkyl chains significantly alter electronic and optical behavior:

  • Extended π-Conjugation : Thienyl groups enhance charge transport by extending conjugation, critical for organic light-emitting diodes (OLEDs) .
  • Alkyl Chain Effects : Hexyl groups improve solubility but may induce aggregation, red-shifting emission spectra in solid-state applications .

Q. Table 1: Photophysical Properties of Carbazole Derivatives

Derivativeλem (solution)λem (solid-state)Reference
9-Ethyl-3-(3-hexyl-2-thienyl)416 nm428 nm (sharp)
Unsubstituted carbazole360 nm380 nm

What spectroscopic techniques are critical for characterizing carbazole derivatives, and what structural insights do they provide?

Q. Basic Research Focus

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., ethyl group at 9-position, thienyl at 3-position) via chemical shifts and coupling constants .
  • FT-IR : Identifies functional groups (e.g., C–H stretching in alkyl chains, C–S bonds in thiophene) .
  • Mass Spectrometry : Validates molecular weight and purity, especially after coupling reactions .

How can site-selective C–H functionalization be achieved in carbazole derivatives, and what catalysts improve reaction efficiency?

Q. Advanced Research Focus

  • Ruthenium Catalysis : Enables ortho-arylation of 9-substituted carbazoles with boronic acids, achieving >80% yield and high regioselectivity .
  • Iron Catalysis : Phosphine-free FeBr2 facilitates cross-coupling of non-activated alkyl halides, reducing costs and toxicity .

Q. Key Considerations :

  • Directing Groups : Pyrimidin-2-yl groups at the 9-position enhance site-selectivity by coordinating with metal catalysts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates and yields in C–H activation .

What role does the carbazole core play in the design of organic electronic materials?

Basic Research Focus
Carbazole’s rigid, planar structure enables:

  • High Charge Mobility : Essential for hole-transport layers in OLEDs and perovskite solar cells .
  • Electrogenerated Chemiluminescence (ECL) : 3,6-Disubstituted carbazoles exhibit tunable ECL properties for sensing applications .

What methodologies are used to analyze the aggregation effects of alkyl chains on the photophysical properties of carbazole-based fluorophores?

Q. Advanced Research Focus

  • Solid-State NMR : Probes molecular packing and alkyl chain orientation .
  • X-ray Diffraction (XRD) : Reveals crystallinity and intermolecular interactions influenced by hexyl substituents .
  • Emission Spectroscopy : Aggregation-induced shifts (e.g., 10 nm red-shift in ethyl vs. hexyl derivatives) correlate with alkyl chain length .

Q. Table 2: Alkyl Chain Impact on Emission

Alkyl Chain Lengthλem (solid-state)Color Coordinates
Ethyl (C2)428 nm (broad)Blue-Green
Hexyl (C6)428 nm (sharp)Deep Blue

How do contradictions in reported synthetic yields arise, and what strategies mitigate these discrepancies?

Q. Advanced Research Focus

  • Catalyst Loading : Higher Pd concentrations in Suzuki coupling improve yields but increase costs .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 48 h to 30 min) and enhances reproducibility .
  • Contradictions : Discrepancies in Stille coupling yields (50–85%) may stem from tin reagent purity or oxygen sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.